p-METHOXYCINNAMALDEHYDE

Description

4-Methoxycinnamaldehyde has been reported in Agastache rugosa and Artemisia annua with data available.

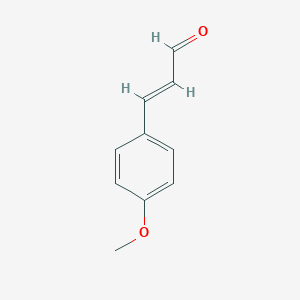

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(4-methoxyphenyl)prop-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c1-12-10-6-4-9(5-7-10)3-2-8-11/h2-8H,1H3/b3-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXCXHFKZHDEKTP-NSCUHMNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C/C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1044308 | |

| Record name | (E)-4-Methoxycinnamaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1044308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid, White to yellowish crystals, spicy floral odour | |

| Record name | 3-(4-Methoxyphenyl)-2-propenal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032611 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | p-Methoxycinnamaldehyde | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/567/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

160.00 °C. @ 3.00 mm Hg | |

| Record name | 3-(4-Methoxyphenyl)-2-propenal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032611 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

insoluble in water; soluble in fats, moderately soluble (in ethanol) | |

| Record name | p-Methoxycinnamaldehyde | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/567/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

24680-50-0, 1963-36-6 | |

| Record name | trans-4-Methoxycinnamaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24680-50-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenal, 3-(4-methoxyphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001963366 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Methoxycinnamaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024680500 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 24680-50-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134287 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Methoxycinnamaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26454 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propenal, 3-(4-methoxyphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (E)-4-Methoxycinnamaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1044308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methoxycinnamaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.189 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | trans-4-Methoxycinnamaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-METHOXYCINNAMALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54098389BL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-(4-Methoxyphenyl)-2-propenal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032611 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

58 - 59 °C | |

| Record name | 3-(4-Methoxyphenyl)-2-propenal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032611 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to p-Methoxycinnamaldehyde: Chemical Properties, Structure, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Methoxycinnamaldehyde (p-MCA), a naturally occurring aromatic aldehyde, is a significant compound in the fields of medicinal chemistry and pharmacology. As a derivative of cinnamaldehyde, the primary constituent of cinnamon bark oil, p-MCA shares many of its parent compound's biological activities while possessing unique chemical properties.[1] It is recognized for its characteristic spicy and floral odor and is utilized as a flavoring and fragrance agent.[2] Beyond its sensory attributes, p-MCA has garnered interest for its potential therapeutic applications, including anti-inflammatory and antioxidant effects. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key biological signaling pathways associated with this compound.

Chemical Structure and Identification

This compound is structurally characterized by a benzene ring substituted with a methoxy group at the para (4-position) and a propenal group. The molecule exists predominantly as the (E)-isomer, also referred to as the trans-isomer, due to the stereochemistry of the double bond in the propenal side chain.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | (E)-3-(4-methoxyphenyl)prop-2-enal[1] |

| Synonyms | 4-Methoxycinnamaldehyde, trans-p-Methoxycinnamaldehyde, p-Methoxycinnamic aldehyde[1] |

| CAS Number | 24680-50-0 ((E)-isomer)[1] |

| Molecular Formula | C₁₀H₁₀O₂ |

| Molecular Weight | 162.18 g/mol |

| SMILES | COC1=CC=C(C=C1)/C=C/C=O |

| InChIKey | AXCXHFKZHDEKTP-NSCUHMNNSA-N |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and biological activity. It typically presents as a white to yellowish crystalline solid.

Table 2: Physicochemical Data for this compound

| Property | Value |

| Physical State | Solid, white to yellowish crystals |

| Melting Point | 58 - 59 °C |

| Boiling Point | 160 °C @ 3.00 mmHg |

| Solubility | Insoluble in water; Soluble in ethanol, fats, and oils |

| Density (Predicted) | 1.068 ± 0.06 g/cm³ |

| logP | 2.07 |

Spectral Data

Spectroscopic data is fundamental for the structural elucidation and quality control of this compound.

Table 3: Key Spectral Data for this compound

| Spectrum Type | Key Peaks / Characteristics |

| ¹H NMR | Data available, confirming the presence of aromatic, vinylic, aldehydic, and methoxy protons. |

| ¹³C NMR | Data available, confirming the carbon skeleton of the molecule. |

| Infrared (IR) | ~3000-2900 cm⁻¹ (O-CH₃ stretch), ~2800-2700 cm⁻¹ (Aldehyde C-H stretch), ~1700 cm⁻¹ (C=O stretch), ~1600 cm⁻¹ (C=C aromatic stretch), ~1100 cm⁻¹ (C-O-C stretch), ~850-800 cm⁻¹ (para-disubstituted benzene C-H bend). |

| Mass Spectrometry | Molecular Ion Peak (M⁺) consistent with the molecular weight. |

Experimental Protocols

Synthesis of this compound via Claisen-Schmidt Condensation

This compound can be synthesized via a base-catalyzed crossed aldol condensation, specifically the Claisen-Schmidt condensation, between p-anisaldehyde (which lacks α-hydrogens) and acetaldehyde (which possesses enolizable α-hydrogens).

Objective: To synthesize (E)-3-(4-methoxyphenyl)prop-2-enal from p-anisaldehyde and acetaldehyde.

Materials:

-

p-Anisaldehyde

-

Acetaldehyde

-

Sodium hydroxide (NaOH)

-

Ethanol (95%)

-

Deionized water

-

Ice bath

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Separatory funnel

-

Vacuum filtration apparatus (Büchner funnel)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve p-anisaldehyde in 95% ethanol. Cool the flask in an ice bath to approximately 0-5 °C.

-

Base Addition: Prepare a solution of sodium hydroxide in water. While maintaining the low temperature and stirring vigorously, slowly add the NaOH solution to the ethanolic solution of p-anisaldehyde.

-

Acetaldehyde Addition: Slowly add acetaldehyde to the reaction mixture. A color change and the formation of a precipitate may be observed.

-

Reaction: Allow the reaction to stir in the ice bath for a specified period (e.g., 2-4 hours), then let it slowly warm to room temperature and stir for an additional 12-24 hours.

-

Workup and Isolation: Quench the reaction by pouring the mixture into a beaker of cold water. If a precipitate forms, it can be collected by vacuum filtration. If an oil forms, the mixture can be transferred to a separatory funnel for extraction with an organic solvent (e.g., ethyl acetate).

-

Purification: The crude product is washed with cold water to remove residual base. The solid can then be purified by recrystallization from a suitable solvent, such as ethanol, to yield the final this compound product.

Workflow Diagram:

Caption: Workflow for the synthesis of this compound.

NF-κB Luciferase Reporter Assay

This assay is used to quantify the inhibitory effect of this compound on the transcriptional activity of Nuclear Factor-kappa B (NF-κB), a key regulator of inflammation.

Objective: To determine if p-MCA inhibits the activation of the NF-κB signaling pathway in response to an inflammatory stimulus.

Materials:

-

HEK293T cells (or other suitable cell line)

-

DMEM with 10% FBS and 1% Penicillin-Streptomycin

-

NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid

-

Transfection reagent (e.g., Lipofectamine)

-

This compound (dissolved in DMSO)

-

NF-κB activator (e.g., TNF-α or LPS)

-

Dual-Luciferase® Reporter Assay System

-

Luminometer

Procedure:

-

Cell Seeding: Seed HEK293T cells into a 96-well plate at a density that will result in 70-80% confluency on the day of transfection.

-

Transfection: Co-transfect the cells with the NF-κB firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol. Incubate for 24 hours.

-

Compound Treatment: Pre-treat the transfected cells with various concentrations of this compound (and a vehicle control, DMSO) for 1-2 hours.

-

Stimulation: Stimulate the cells with an NF-κB activator (e.g., 20 ng/mL TNF-α) for 6-8 hours. Include an unstimulated control group.

-

Cell Lysis: Wash the cells with PBS and then lyse the cells using Passive Lysis Buffer.

-

Luminescence Measurement: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the Dual-Luciferase® Reporter Assay System protocol.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency. Calculate the fold change in NF-κB activity relative to the unstimulated control.

Biological Activity and Signaling Pathways

While much of the research has focused on the parent compound, cinnamaldehyde, derivatives such as this compound are known to be potent modulators of key intracellular signaling pathways involved in inflammation and cell survival.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli, such as TNF-α or LPS, trigger a cascade that leads to the phosphorylation and subsequent degradation of IκBα. This releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory genes. This compound is believed to inhibit this pathway, potentially by preventing the degradation of IκBα, thereby blocking NF-κB nuclear translocation.

Caption: Inhibition of the NF-κB pathway by this compound.

Modulation of PI3K/Akt and MAPK Signaling Pathways

The Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-Activated Protein Kinase (MAPK) pathways are crucial for regulating cell proliferation, survival, and apoptosis. Dysregulation of these pathways is common in various diseases. Cinnamaldehyde derivatives have been shown to inhibit the PI3K/Akt pathway, leading to decreased cell viability and induction of apoptosis in cancer cells. They also modulate the MAPK pathways (including ERK, JNK, and p38), which can either promote or inhibit cellular stress responses and inflammation depending on the cellular context.

Caption: Modulation of PI3K/Akt and MAPK pathways by this compound.

Conclusion

This compound is a compound with well-defined chemical and physical properties, making it a suitable candidate for further investigation in drug development. Its biological activities, particularly the modulation of key signaling pathways such as NF-κB, PI3K/Akt, and MAPK, underscore its therapeutic potential for inflammatory conditions and other diseases. The experimental protocols provided herein offer a foundation for the synthesis and biological evaluation of this promising molecule. Further research is warranted to fully elucidate its mechanisms of action and to translate its preclinical efficacy into clinical applications.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physical Characteristics of trans-p-Methoxycinnamaldehyde

This technical guide provides a comprehensive overview of the core physical and chemical characteristics of trans-p-Methoxycinnamaldehyde. The information is compiled from various scientific sources and is intended to support research, development, and quality control activities.

Chemical Identity and Structure

trans-p-Methoxycinnamaldehyde, also known as (2E)-3-(4-methoxyphenyl)prop-2-enal, is an aromatic aldehyde.[1][2] It is recognized for its characteristic spicy and floral odor and is found naturally in plants such as Korean mint (Agastache rugosa).[3][4]

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | (E)-3-(4-methoxyphenyl)prop-2-enal[1] |

| Synonyms | p-Methoxycinnamaldehyde, trans-4-Methoxycinnamaldehyde |

| CAS Number | 24680-50-0 |

| Molecular Formula | C₁₀H₁₀O₂ |

| Molecular Weight | 162.19 g/mol |

| InChI | 1S/C10H10O2/c1-12-10-6-4-9(5-7-10)3-2-8-11/h2-8H,1H3/b3-2+ |

| InChIKey | AXCXHFKZHDEKTP-NSCUHMNNSA-N |

| SMILES | COC1=CC=C(C=C1)/C=C/C=O |

Physicochemical Properties

The physical state of trans-p-Methoxycinnamaldehyde is typically a solid, described as white to yellowish or orange-yellow crystalline powder or chunks. Its organoleptic properties are characterized as spicy, floral, sweet, with notes of cinnamon, cherry, and vanilla.

Table 2: Quantitative Physical Characteristics

| Property | Value | Conditions |

| Melting Point | 55-60 °C | - |

| Boiling Point | 145 °C | @ 7 mmHg |

| 160 °C | @ 3 mmHg | |

| 160-161 °C | @ 12 mmHg | |

| Flash Point | 60 °C (140 °F) | Closed cup |

| >110 °C (>230 °F) | - | |

| Solubility | Insoluble in water | - |

| Soluble in alcohol, fats, oils | - | |

| Moderately soluble in ethanol | - | |

| Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | - | |

| Vapor Pressure | 0.001 mmHg | @ 25 °C (estimated) |

| logP (o/w) | 1.953 | Estimated |

Spectral Data

Spectroscopic data is crucial for the structural elucidation and confirmation of trans-p-Methoxycinnamaldehyde.

Table 3: Spectroscopic Data References

| Technique | Data Availability |

| ¹H NMR | Spectrum available |

| ¹³C NMR | Spectrum available |

| Mass Spectrometry (GC-MS) | Data available |

| Infrared (IR) Spectroscopy | Spectrum available |

Key identifying features in the IR spectrum include peaks corresponding to the benzene ring (2000-1667 cm⁻¹), the C-H bond of the aldehyde group (near 2800 cm⁻¹ and 2700 cm⁻¹), and the para-disubstituted benzene ring (850-800 cm⁻¹).

Experimental Protocols

The following sections describe generalized methodologies for determining the key physical properties of organic compounds like trans-p-Methoxycinnamaldehyde.

The melting point is a critical indicator of purity. A sharp melting range typically signifies a pure compound.

Methodology:

-

A small amount of the finely powdered dry sample is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.

-

The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.

-

The assembly is placed in a heating apparatus, such as a Thiele tube containing mineral oil or a digital melting point apparatus.

-

The sample is heated slowly, at a rate of approximately 1-2 °C per minute, as the temperature approaches the expected melting point.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.

References

A Technical Guide to p-Methoxycinnamaldehyde: Properties, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of p-Methoxycinnamaldehyde (p-MCA), a naturally occurring aromatic aldehyde found in various plants, including Korean mint (Agastache rugosa).[1] With its distinct spicy and floral aroma, p-MCA is utilized as a flavoring agent and fragrance.[2][3] Beyond its sensory properties, this compound has garnered significant interest in the scientific community for its diverse biological activities, including antiviral and anti-inflammatory effects, positioning it as a valuable molecule in drug discovery and development.[4]

Chemical Identification

This compound is identified by several CAS numbers and a variety of synonyms across chemical databases and literature. The trans isomer is the most common form.

-

CAS Numbers :

-

1963-36-6 : Commonly used for 4-Methoxycinnamaldehyde.

-

24680-50-0 : Often specifies the (E) or trans isomer.

-

-

IUPAC Name : (2E)-3-(4-methoxyphenyl)prop-2-enal.

-

Synonyms : 4-Methoxycinnamaldehyde, p-Methoxycinnamic aldehyde, trans-p-Methoxycinnamaldehyde, 3-(4-methoxyphenyl)acrylaldehyde, 3-(4-methoxyphenyl)-2-propenal, para-methoxycinnamaldehyde.

Physicochemical and Quantitative Data

The key properties of this compound are summarized in the table below. This data is essential for experimental design, formulation, and quality control.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₀O₂ | |

| Molecular Weight | 162.19 g/mol | |

| Appearance | White to yellowish crystalline powder or chunks. | |

| Odor | Spicy, cinnamon, sweet, with cherry and vanilla notes. | |

| Melting Point | 55-60 °C | |

| Boiling Point | 145 °C @ 7 mmHg 160 °C @ 3.00 mm Hg | |

| Solubility | Insoluble in water; soluble in alcohol, oils, fats, and various organic solvents (Chloroform, DMSO, Acetone). | |

| Flash Point | 110 °C (230 °F) TCC 60 °C (140 °F) - closed cup | |

| FEMA Number | 3567 | |

| Biological Activity (IC₅₀) | 0.055 µg/mL (inhibition of respiratory syncytial virus cytopathic effect). |

Biological Activity and Signaling Pathways

Cinnamaldehyde and its derivatives, including p-MCA, modulate several key intracellular signaling pathways critical in inflammation, cancer, and immune response. This activity makes them attractive candidates for therapeutic development.

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Certain cinnamaldehyde derivatives have been shown to exert anti-inflammatory effects by inhibiting NF-κB activation. This is achieved by preventing the degradation of its inhibitor, IκBα, thus blocking the translocation of NF-κB to the nucleus where it would otherwise activate pro-inflammatory genes.

Cinnamaldehyde has been found to promote angiogenesis, the formation of new blood vessels, by activating the PI3K/AKT and MAPK signaling pathways. This leads to an increase in the secretion of Vascular Endothelial Growth Factor (VEGF), a key signaling protein that stimulates vasculogenesis and angiogenesis. This pro-angiogenic effect is particularly relevant in the context of wound healing.

Experimental Protocols

Detailed and reproducible methodologies are crucial for scientific advancement. Below is a representative protocol for the chemical synthesis of this compound.

This protocol is based on the condensation reaction between 4-methoxybenzaldehyde (p-anisaldehyde) and acetaldehyde in the presence of a base.

Materials and Reagents:

-

4-Methoxybenzaldehyde (p-Anisaldehyde)

-

Acetaldehyde

-

Pyridine

-

Acetonitrile

-

Potassium Carbonate (anhydrous)

-

Dichloromethane

-

Anhydrous Sodium Sulfate

-

Reagents for TLC and column chromatography (e.g., silica gel, petroleum ether, ethyl acetate)

Experimental Workflow:

Step-by-Step Procedure:

-

To a reaction vessel, add 1361 mg of 4-methoxybenzaldehyde.

-

Add 5 mL of pyridine and 10 mL of acetonitrile as solvents.

-

Begin stirring the mixture at room temperature.

-

Slowly add 3 mL of acetaldehyde to the stirring solution.

-

Continue stirring at room temperature for 30 minutes.

-

Add 1200 mg of potassium carbonate to the mixture to catalyze the condensation.

-

Allow the reaction to proceed with continuous stirring at room temperature for 2 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Upon completion, begin the work-up process. Add dichloromethane (DCM) to the mixture and transfer to a separatory funnel.

-

Extract the aqueous phase with DCM (e.g., 2 x 10 mL).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter to remove the drying agent and concentrate the solution under reduced pressure to yield the crude product.

-

Purify the crude residue by column chromatography on silica gel to obtain the final product, 4-methoxycinnamaldehyde. A yield of approximately 90% has been reported for this method.

Applications in Drug Development and Research

This compound serves as a valuable scaffold and lead compound in medicinal chemistry.

-

Antiviral Research : Its potent inhibitory activity against the respiratory syncytial virus (RSV) makes it a starting point for the development of new antiviral agents.

-

Anti-inflammatory Agents : By targeting key inflammatory pathways like NF-κB, it holds potential for developing treatments for inflammatory disorders.

-

Cancer Research : The broader class of cinnamaldehydes has been studied for anticancer properties, acting on pathways like PI3K/Akt/mTOR and inducing apoptosis. While more research is needed specifically on the p-methoxy derivative, it represents a promising area of investigation.

-

Chemical Synthesis : It is an important intermediate in the synthesis of more complex molecules, including pharmaceuticals and high-potency sweeteners.

References

Spectroscopic Profile of 4-Methoxycinnamaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-methoxycinnamaldehyde, a compound of interest in various fields including fragrance, pharmaceuticals, and organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics, along with standardized experimental protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of 4-methoxycinnamaldehyde. The data presented below includes ¹H (proton) and ¹³C (carbon-13) NMR spectra, which reveal detailed information about the electronic environment of each nucleus.

¹H NMR Data

The ¹H NMR spectrum of trans-4-methoxycinnamaldehyde provides characteristic signals for the aldehydic, vinylic, aromatic, and methoxy protons. The large coupling constant between the vinylic protons confirms the trans configuration of the double bond.

Table 1: ¹H NMR Spectroscopic Data for trans-4-Methoxycinnamaldehyde

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 9.57 - 9.66 | d | 8.0 | Aldehyde (-CHO) |

| 7.46 - 7.52 | d | 16.0 | Vinylic (=CH-Ar) |

| 7.42 - 7.46 | d | 8.6 | Aromatic (H-2, H-6) |

| 6.89 - 6.95 | d | 8.6 | Aromatic (H-3, H-5) |

| 6.55 - 6.61 | dd | 16.0, 8.0 | Vinylic (=CH-CHO) |

| 3.86 | s | - | Methoxy (-OCH₃) |

| Solvent: CDCl₃, Frequency: 400 MHz. Data sourced from multiple references.[1][2] |

¹³C NMR Data

The ¹³C NMR spectrum complements the ¹H NMR data by providing the chemical shifts for each unique carbon atom in the molecule.

Table 2: Predicted ¹³C NMR Spectroscopic Data for 4-Methoxycinnamaldehyde

| Chemical Shift (δ) ppm | Assignment |

| 193.00 | Aldehyde (C=O) |

| 159.41 | Aromatic (C-4, C-O) |

| 146.00 | Vinylic (=CH-Ar) |

| 132.49 | Aromatic (C-2, C-6) |

| 131.13 | Aromatic (C-1) |

| 124.74 | Vinylic (=CH-CHO) |

| 111.82 | Aromatic (C-3, C-5) |

| 55.52 | Methoxy (-OCH₃) |

| Solvent: D₂O, Frequency: 500 MHz. Data is predicted.[3] |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 4-methoxycinnamaldehyde shows characteristic absorption bands for the aldehyde, alkene, aromatic ring, and ether functionalities.

Table 3: IR Spectroscopic Data for 4-Methoxycinnamaldehyde

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2800, ~2700 | Medium | C-H stretch (aldehyde) |

| ~1700 | Strong | C=O stretch (conjugated aldehyde) |

| 2000 - 1667 | Multiple | Benzene ring overtones |

| 1605 | Strong | C=C stretch (aromatic) |

| 1575 | Strong | C=C stretch (vinylic) |

| ~1260 | Strong | C-O-C stretch (asymmetric) |

| ~1100 | Strong | C-O-C stretch (symmetric) |

| 975 | Strong | C-H bend (trans-vinylic) |

| 850 - 800 | Strong | C-H bend (para-disubstituted benzene) |

| Data is a compilation from gas-phase and condensed-phase spectra. |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extended conjugation in 4-methoxycinnamaldehyde, involving the benzene ring, the carbon-carbon double bond, and the carbonyl group, results in strong absorption in the UV region.

Table 4: UV-Vis Spectroscopic Data for 4-Methoxycinnamaldehyde

| λmax (nm) | Solvent |

| 322 | Not Specified |

| Data sourced from a study by IIVS.org.[4] |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy Protocol

-

Sample Preparation : Accurately weigh approximately 5-10 mg of 4-methoxycinnamaldehyde and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

-

Transfer : Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

-

Instrumentation : Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

-

Instrument Setup :

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

Data Acquisition :

-

¹H NMR : Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

¹³C NMR : Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 128 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the lower natural abundance and longer relaxation times of ¹³C.

-

-

Data Processing :

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

Integrate the peaks in the ¹H spectrum and pick the peaks in both ¹H and ¹³C spectra.

-

IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)

-

Instrument Preparation : Ensure the ATR crystal (e.g., diamond or ZnSe) is clean by wiping it with a soft tissue dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Background Scan : Record a background spectrum of the empty ATR accessory to account for atmospheric CO₂ and H₂O, as well as any intrinsic absorbance of the crystal.

-

Sample Application : Place a small amount of solid 4-methoxycinnamaldehyde powder directly onto the ATR crystal.

-

Pressure Application : Lower the pressure anvil and apply consistent pressure to ensure good contact between the sample and the crystal.

-

Data Acquisition : Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

-

Data Processing : The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

UV-Vis Spectroscopy Protocol

-

Sample Preparation :

-

Prepare a stock solution of 4-methoxycinnamaldehyde of a known concentration (e.g., 1 mg/mL) in a UV-grade solvent (e.g., ethanol or methanol).

-

Perform serial dilutions to obtain a solution with an absorbance in the optimal range of the spectrophotometer (typically 0.1 - 1.0 AU).

-

-

Instrumentation :

-

Turn on the spectrophotometer and allow the lamps (deuterium and tungsten) to warm up for at least 15-20 minutes.

-

-

Blank Measurement :

-

Fill a quartz cuvette with the pure solvent to be used as a blank.

-

Place the cuvette in the spectrophotometer and record a baseline correction or "zero" the instrument across the desired wavelength range (e.g., 200-800 nm).

-

-

Sample Measurement :

-

Rinse the cuvette with the sample solution before filling it.

-

Place the sample cuvette in the spectrophotometer and record the absorption spectrum.

-

-

Data Analysis : Identify the wavelength(s) of maximum absorbance (λmax) from the resulting spectrum.

Visualized Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like 4-methoxycinnamaldehyde.

References

The Solubility Profile of 4-Methoxycinnamaldehyde: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the solubility characteristics of 4-methoxycinnamaldehyde, a bioactive compound with significant interest in the pharmaceutical and flavor industries. This document is intended for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and visual representations of relevant biological pathways and experimental workflows.

Quantitative Solubility Data

Precise quantitative solubility data for 4-methoxycinnamaldehyde in a wide range of organic solvents remains a subject of ongoing investigation. However, based on available literature and chemical property databases, a qualitative and semi-quantitative summary has been compiled to guide solvent selection for research and development purposes.

| Solvent Name | Chemical Formula | Polarity (Dielectric Constant) | Solubility Profile |

| Water | H₂O | 80.1 | Insoluble[1] |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 47.2 | ≥ 100 mg/mL; 60 mg/mL |

| Ethanol | C₂H₅OH | 24.5 | Moderately Soluble[1] |

| Acetone | C₃H₆O | 20.7 | Soluble |

| Dichloromethane (DCM) | CH₂Cl₂ | 9.1 | Soluble |

| Ethyl Acetate | C₄H₈O₂ | 6.0 | Soluble |

| Chloroform | CHCl₃ | 4.8 | Soluble |

| Fats/Oils | N/A | Non-polar | Soluble[1] |

Note: "Soluble" indicates that 4-methoxycinnamaldehyde dissolves in the solvent, but specific quantitative values (e.g., g/100mL) are not consistently reported in the literature. The provided DMSO values offer a semi-quantitative benchmark. Further empirical determination is recommended for specific applications.

Experimental Protocol: Determination of Solubility

The following protocol outlines a standard method for determining the solubility of 4-methoxycinnamaldehyde in a given solvent. This method is adapted from established procedures for organic compound solubility testing.

Objective: To quantitatively determine the solubility of 4-methoxycinnamaldehyde in a specific solvent at a controlled temperature.

Materials:

-

4-Methoxycinnamaldehyde (solid, high purity)

-

Selected solvent (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Vials with screw caps

-

Constant temperature water bath or incubator

-

Vortex mixer

-

Centrifuge

-

Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of 4-methoxycinnamaldehyde to a series of vials.

-

Pipette a known volume of the selected solvent into each vial.

-

Securely cap the vials and place them in a constant temperature bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials using a vortex mixer at regular intervals for a predetermined equilibration time (e.g., 24-48 hours) to ensure saturation.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed in the temperature bath for at least 2 hours to allow undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid premature crystallization.

-

Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any remaining solid particles.

-

Dilute the filtered solution with a known volume of the solvent to a concentration suitable for the analytical method.

-

-

Quantification:

-

Analyze the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of 4-methoxycinnamaldehyde.

-

A pre-established calibration curve of known concentrations of 4-methoxycinnamaldehyde in the same solvent is required for accurate quantification.

-

-

Calculation of Solubility:

-

Calculate the solubility using the following formula: Solubility (g/100mL) = (Concentration from analysis (g/mL) × Dilution factor × 100)

-

Safety Precautions:

-

Handle all chemicals in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for 4-methoxycinnamaldehyde and the selected solvents before commencing the experiment.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of 4-methoxycinnamaldehyde.

Caption: Experimental workflow for determining the solubility of 4-methoxycinnamaldehyde.

Signaling Pathway: Inhibition of Respiratory Syncytial Virus (RSV) Entry

4-Methoxycinnamaldehyde has been shown to exhibit antiviral activity against the Respiratory Syncytial Virus (RSV). Its mechanism of action involves the inhibition of the early stages of viral infection, specifically viral attachment and internalization.[2]

Caption: Inhibition of RSV viral attachment and internalization by 4-methoxycinnamaldehyde.

Logical Relationship: Solvent Polarity and Solubility

The solubility of a compound is fundamentally governed by the principle of "like dissolves like." This means that polar compounds tend to dissolve in polar solvents, and non-polar compounds dissolve in non-polar solvents. 4-Methoxycinnamaldehyde, with its aromatic ring, ether group, and aldehyde functionality, possesses both polar and non-polar characteristics, leading to its solubility in a range of organic solvents.

Caption: Relationship between solvent polarity and the solubility of 4-methoxycinnamaldehyde.

References

A Deep Dive into p-Methoxycinnamaldehyde: A Theoretical and Computational Guide

An In-depth Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the theoretical and computational studies of p-Methoxycinnamaldehyde (PMCA), a bioactive compound found in plants such as Agastache rugosa.[1] By integrating quantum chemical calculations with experimental findings, this document aims to elucidate the molecular properties of PMCA and explore its potential in drug discovery and development, particularly in oncology.

Molecular Structure and Spectroscopic Analysis

Theoretical calculations offer profound insights into the geometric and electronic structure of a molecule, which can then be correlated with experimental spectroscopic data for validation. Density Functional Theory (DFT) is a powerful quantum chemical method used for these investigations.

Computational Methodology

The molecular structure of compounds analogous to PMCA has been optimized using DFT calculations, predominantly employing the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with a high-level 6-311++G(d,p) basis set.[2][3] This level of theory provides a reliable prediction of molecular geometries, vibrational frequencies, and electronic properties.[3] All theoretical calculations are typically performed using the Gaussian software package.

Optimized Molecular Geometry

The equilibrium geometry of a molecule corresponds to the lowest energy conformation. For molecules like 4-methoxybenzaldehyde, a close structural analog of PMCA, DFT calculations have been used to determine key bond lengths and angles. These theoretical values provide a foundational understanding of the molecule's spatial arrangement.

Table 1: Selected Theoretical Geometrical Parameters of a PMCA Analog (4-Methoxybenzaldehyde) (Calculated using DFT/B3LYP/6-311++G(d,p) method)

| Parameter | Bond | Calculated Value |

| Bond Lengths (Å) | C1-C2 | 1.396 |

| C2-C3 | 1.393 | |

| C4-C5 | 1.393 | |

| C5-C6 | 1.396 | |

| C4-O14 | 1.359 | |

| O14-C15 | 1.423 | |

| C1-C7 | 1.485 | |

| C7=O8 | 1.214 | |

| Bond Angles (°) | C6-C1-C2 | 119.0 |

| C3-C4-C5 | 120.7 | |

| C3-C4-O14 | 115.1 | |

| C5-C4-O14 | 124.2 | |

| C4-O14-C15 | 117.9 | |

| C2-C1-C7 | 120.0 | |

| O8=C7-C1 | 124.0 |

Source: Data derived from studies on 4-methoxybenzaldehyde, a structurally similar molecule.

Vibrational Analysis: A Comparison of Theory and Experiment

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is a key experimental technique for identifying molecular functional groups. Theoretical frequency calculations can predict these vibrational modes, and a comparison with experimental data serves to validate the computational model.

Experimental FT-IR analysis of this compound reveals characteristic peaks:

-

C-H stretching (aldehyde): Peaks observed near 2700 cm⁻¹ and 2800 cm⁻¹.

-

C=O stretching (aldehyde): A strong absorption peak around 1700 cm⁻¹.

-

Benzene Ring: Multiple peaks in the 2000-1667 cm⁻¹ region.

-

C-O-C stretching (methoxy): A strong peak near 1100 cm⁻¹.

-

O-CH₃ stretching: Peaks in the 3000-2900 cm⁻¹ range.

Theoretical calculations for analogous structures provide a detailed assignment for each vibrational mode.

Table 2: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for Key Modes in PMCA and Analogs

| Vibrational Mode | Experimental FT-IR (PMCA) | Calculated (Analog) | Assignment |

| C=O Stretch | ~1700 | 1708 | Aldehyde carbonyl stretching |

| C=C Stretch (alkene) | Not specified | 1655 | C=C stretching in propenal chain |

| C=C Stretch (ring) | 2000-1667 | 1606, 1584 | Aromatic ring stretching |

| C-O-C Stretch | ~1100 | 1265, 1029 | Asymmetric & Symmetric C-O-C stretch |

| C-H Stretch (aldehyde) | ~2800, ~2700 | 2854 | Aldehydic C-H stretching |

Source: Experimental data for PMCA; Calculated data for 4-methoxybenzaldehyde.

Frontier Molecular Orbitals and Chemical Reactivity

The electronic properties of a molecule, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding its chemical reactivity and kinetic stability.

HOMO-LUMO Analysis

The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter; a smaller gap suggests that the molecule is more reactive and polarizable.

-

HOMO: For molecules like PMCA, the HOMO is typically localized over the entire molecule, indicating a delocalized π-electron system.

-

LUMO: The LUMO is also generally delocalized across the molecule.

-

Energy Gap (ΔE): The energy gap is a key indicator of chemical reactivity. For 4-methoxycinnamic acid, a related compound, the calculated HOMO-LUMO energy gap is 4.2885 eV. This value suggests a stable molecule with moderate reactivity, suitable for potential drug applications.

Table 3: Calculated Electronic Properties of a PMCA Analog (4-Methoxycinnamic Acid)

| Parameter | Value (eV) |

| HOMO Energy | -5.9160 |

| LUMO Energy | -1.6275 |

| Energy Gap (ΔE) | 4.2885 |

| Ionization Potential (I) | 5.9160 |

| Electron Affinity (A) | 1.6275 |

| Chemical Hardness (η) | 2.1445 |

| Electronegativity (χ) | 3.7718 |

| Electrophilicity Index (ω) | 3.3134 |

Source: Data derived from studies on trans-4-methoxycinnamic acid.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting sites for electrophilic and nucleophilic attack.

-

Red Regions: Indicate areas of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack. In PMCA, this region is concentrated around the carbonyl oxygen atom.

-

Blue Regions: Indicate areas of positive electrostatic potential (electron-poor), which are susceptible to nucleophilic attack.

-

Green Regions: Represent areas of neutral potential.

The MEP map visually confirms that the carbonyl oxygen is the primary site for hydrogen bonding and electrophilic interactions.

Biological Activity and Drug Development Potential

PMCA and related cinnamaldehyde derivatives have demonstrated a range of biological activities, with significant potential as anticancer agents.

Anticancer and Cytotoxic Effects

Studies have shown that PMCA exhibits cytotoxic activity against various cancer cell lines.

-

Respiratory Syncytial Virus (RSV): PMCA shows cytoprotective activity in human larynx carcinoma cells infected with RSV, with an estimated IC50 of 0.055 µg/mL.

-

Cervical Cancer: The antitumor effect of 4-methoxycinnamaldehyde was investigated on C-33A human cervical cancer cell lines, showing a dose-dependent impact with an IC50 of 110 μM and significant apoptosis induction.

-

Breast Cancer: Derivatives of p-methoxycinnamoyl hydrazides have been synthesized and tested against human breast cancer cells (T47D), with some compounds showing high efficacy.

Table 4: Reported Biological Activities and IC50 Values for PMCA and its Derivatives

| Activity | Cell Line / Target | Compound | IC50 / Binding Score |

| Antiviral | Human Larynx Carcinoma (RSV) | This compound | 0.055 µg/mL |

| Anticancer | Cervical Cancer (C-33A) | This compound | 110 µM |

| Anticancer | Breast Cancer (T47D) | 2-hydroxybenzohydrazide derivative | 0.2 x 10⁶ nM |

| Anticancer (Docking) | hCA IX Receptor | This compound | -5.56 (Binding Energy, kcal/mol) |

| Anticancer (Docking) | MMP-2 Receptor | This compound | -5.56 (Binding Energy, kcal/mol) |

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding affinity and interaction of small molecule drugs with protein targets. Docking studies on PMCA and its derivatives have identified potential interactions with several cancer-related protein receptors, suggesting mechanisms for its anticancer activity.

A typical molecular docking workflow involves the following steps:

-

Ligand Preparation: The 3D structure of PMCA is prepared, often converted from SDF to PDB format, and energy minimized.

-

Receptor Preparation: The crystal structure of the target protein (e.g., from the Protein Data Bank) is prepared by removing water molecules, co-ligands, and selecting the relevant protein chains.

-

Grid Box Generation: A grid box is defined around the active site of the receptor to guide the docking simulation.

-

Docking Simulation: Software like AutoDock is used to perform the docking, calculating binding energies and identifying the most stable binding poses.

Figure 1: A typical workflow for molecular docking studies.

Mechanism of Action: Signaling Pathway Inhibition

Cinnamaldehyde and its derivatives exert their anticancer effects by modulating various cellular signaling pathways critical for tumor growth and survival. A key pathway implicated is the PI3K/AKT/mTOR pathway , which is frequently overactivated in many cancers, promoting cell proliferation, survival, and metastasis.

Cinnamaldehyde has been shown to inhibit the PI3K/AKT signaling pathway, leading to:

-

Reduced Proliferation: By downregulating downstream effectors like mTOR.

-

Induction of Apoptosis: By modulating the expression of pro-apoptotic and anti-apoptotic proteins.

-

Inhibition of Metastasis: By suppressing processes like the epithelial-to-mesenchymal transition (EMT).

Figure 2: Inhibition of the PI3K/AKT/mTOR signaling pathway by PMCA.

Experimental Protocols for Biological Evaluation

The cytotoxic effects of PMCA are commonly evaluated using the MTT assay.

MTT Assay Protocol for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. Metabolically active cells reduce the yellow MTT salt to purple formazan crystals.

Materials:

-

96-well flat-bottom tissue culture plates

-

Cancer cell line of interest (e.g., C-33A, T47D)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound (PMCA) stock solution (in DMSO)

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO, or acidified isopropanol)

-

Multichannel pipette

-

Microplate reader (absorbance at 570 nm, reference at >650 nm)

-

Humidified incubator (37°C, 5% CO₂)

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of PMCA in culture medium from the stock solution.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of PMCA. Include a vehicle control (medium with DMSO) and a blank control (medium only).

-

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition:

-

After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Incubate for an additional 4 hours at 37°C. During this time, viable cells will convert MTT into formazan crystals, appearing as purple precipitates.

-

-

Formazan Solubilization:

-

Carefully remove the medium from each well.

-

Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. Use a reference wavelength of 650 nm to subtract background absorbance.

-

-

Data Analysis:

-

Subtract the average absorbance of the blank wells from all other readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control:

-

% Viability = (Absorbance_Treated / Absorbance_Control) * 100

-

-

Plot the percentage of viability against the log of the PMCA concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

-

Conclusion

The integration of computational chemistry and experimental biology provides a powerful paradigm for modern drug discovery. Theoretical studies on this compound and its analogs have successfully predicted its molecular structure and reactivity, which are validated by spectroscopic data. These in silico findings, combined with in vitro evidence of its anticancer activity and its mechanism of action via inhibition of critical signaling pathways like PI3K/AKT/mTOR, highlight PMCA as a promising lead compound. This guide serves as a foundational resource for further research into the therapeutic applications of this potent natural product.

References

- 1. Electro-Chemical and Spectroscopic Properties of Trans-4-Methoxycinnamic Molecule: A DFT Study - International Journal of Research and Scientific Innovation (IJRSI) [rsisinternational.org]

- 2. researchgate.net [researchgate.net]

- 3. DFT Study of the Molecular Structure, Conformational Preference, Spectroscopic and Vibrational Analysis of Cinnamic Acid and Cinnamaldehyde [scielo.org.mx]

p-METHOXYCINNAMALDEHYDE material safety data sheet (MSDS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Methoxycinnamaldehyde (p-MCA), a naturally occurring phenylpropanoid found in various plants, including the rhizomes of Etlingera pavieana and in cinnamon, is a compound of growing interest in the scientific community.[1] Its characteristic spicy, floral odor has led to its use as a flavoring and fragrance agent.[2] Beyond its sensory properties, emerging research has highlighted a spectrum of biological activities, positioning p-MCA as a molecule with potential therapeutic applications. This technical guide provides an in-depth overview of the material safety data for p-MCA, alongside a detailed exploration of its biological effects and the experimental methodologies used to elucidate them.

Material Safety Data Sheet (MSDS) Overview

A thorough understanding of the safety and handling of this compound is paramount for laboratory professionals. The following sections summarize the key data from its Material Safety Data Sheet.

Physical and Chemical Properties

This compound is a solid at room temperature, appearing as white to yellowish crystals.[1] Key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₀O₂ | [1] |

| Molecular Weight | 162.19 g/mol | [3] |

| Appearance | White to yellowish crystals | |

| Odor | Spicy, floral | |

| Melting Point | 58 - 60 °C | |

| Boiling Point | 160 °C @ 3.00 mm Hg | |

| Solubility | Insoluble in water; soluble in ethanol and oils | |

| Flash Point | 110 °C (230 °F) |

Health Hazard Information

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements:

-

H315: Causes skin irritation

-

H319: Causes serious eye irritation

-

H335: May cause respiratory irritation

Signal Word: Warning

Precautionary Statements emphasize the need for protective measures during handling:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash face, hands and any exposed skin thoroughly after handling.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P312: Call a POISON CENTER or doctor/physician if you feel unwell.

First-Aid Measures

| Exposure Route | First-Aid Procedure | Reference |

| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell. | |

| Skin Contact | Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes. If skin irritation occurs: Get medical advice/attention. | |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention. | |

| Ingestion | Clean mouth with water. Get medical attention. |

Handling and Storage

Proper handling and storage are crucial to maintain the integrity of this compound and ensure laboratory safety.

-

Handling: Wear personal protective equipment (PPE) as specified in the precautionary statements. Ensure adequate ventilation. Avoid contact with skin, eyes, and clothing. Avoid dust formation.

-

Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up. It is also noted to be air-sensitive, so storage under an inert atmosphere may be advisable for long-term stability.

Toxicological and Ecological Information

Detailed toxicological studies are ongoing; however, the available data indicates that this compound is a skin, eye, and respiratory irritant. No specific data on carcinogenicity, mutagenicity, or reproductive toxicity is readily available.

Ecological information is also limited. Due to its low water solubility, it is not likely to be mobile in the environment. However, its volatility suggests it may be mobile in the atmosphere. It is advised not to allow the material to contaminate ground water systems or enter surface water.

Biological Activities and Experimental Protocols

This compound has demonstrated a range of biological activities, with its anti-inflammatory properties being the most extensively studied. This section details the key biological effects and the experimental protocols used to investigate them.

Anti-inflammatory Activity

p-MCA has shown significant anti-inflammatory effects both in vitro and in vivo.

Experimental Objective: To investigate the molecular mechanism of p-MCA's anti-inflammatory action in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Methodology:

-

Cell Culture and Treatment: RAW 264.7 macrophages are cultured in appropriate media. Cells are pre-treated with various concentrations of p-MCA for a specified time before being stimulated with LPS (a component of the outer membrane of Gram-negative bacteria that induces a strong inflammatory response).

-

Measurement of Inflammatory Mediators:

-

Nitric Oxide (NO) Production: The concentration of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess assay.

-

Prostaglandin E2 (PGE2) Production: The level of PGE2 in the cell culture supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA) kit.

-

-

Western Blot Analysis of Pro-inflammatory Enzymes: The expression levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), the enzymes responsible for the production of NO and PGE2 respectively, are determined by Western blotting.

-

Analysis of Signaling Pathways: The effect of p-MCA on the activation of key inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) and c-Jun N-terminal kinase (JNK) pathways, is assessed by measuring the phosphorylation of key proteins (e.g., IκB, p65, JNK) via Western blot.

Key Findings: Studies have shown that p-MCA significantly inhibits the production of NO and PGE2 in LPS-stimulated macrophages in a concentration-dependent manner. This inhibition is associated with a decrease in the expression of iNOS and COX-2 proteins. Mechanistically, p-MCA has been found to block the activation of the NF-κB and JNK signaling pathways.

Experimental workflow for in vitro anti-inflammatory studies.

Anti-inflammatory signaling pathway of p-MCA.

Experimental Objective: To evaluate the anti-inflammatory effect of p-MCA in a rat model of acute inflammation.

Methodology: Carrageenan-Induced Paw Edema

-

Animal Model: Male Wistar rats are typically used.

-

Treatment: Animals are administered p-MCA, a vehicle control, or a standard anti-inflammatory drug (e.g., indomethacin) intraperitoneally or orally.

-

Induction of Inflammation: After a set time following treatment (e.g., 30 minutes), a solution of carrageenan (a seaweed extract that induces a localized inflammatory response) is injected into the sub-plantar region of the rat's hind paw.

-

Measurement of Edema: The volume of the paw is measured at various time points after the carrageenan injection using a plethysmometer. The difference in paw volume before and after the injection indicates the extent of edema.

Key Findings: p-MCA has been shown to significantly reduce carrageenan-induced paw edema in rats, demonstrating its in vivo anti-inflammatory efficacy.

Experimental workflow for in vivo anti-inflammatory studies.

Antiviral Activity

This compound has been reported to exhibit antiviral activity, particularly against the Respiratory Syncytial Virus (RSV).

Experimental Objective: To determine the inhibitory effect of p-MCA on RSV replication in cell culture.

Methodology: Cytopathic Effect (CPE) Inhibition Assay

-

Cell Culture: A susceptible cell line, such as HEp-2 cells, is seeded in 96-well plates.

-

Treatment and Infection: The cells are treated with various concentrations of p-MCA. Subsequently, the cells are infected with a known titer of RSV.

-

Incubation: The plates are incubated for a period that allows for the development of viral cytopathic effects (e.g., cell rounding, detachment) in the untreated, infected control wells.

-

Assessment of CPE: The extent of CPE in each well is observed and scored.

-

Cell Viability Assay: Cell viability is quantified using a colorimetric assay, such as the MTT or XTT assay, to determine the concentration of p-MCA that inhibits the virus-induced cell death.

Key Findings: this compound has been shown to effectively inhibit the cytopathic effect of RSV with a reported IC₅₀ of 0.055 μg/mL.

Nematicidal Activity

p-MCA has demonstrated potent activity against certain nematodes, such as the pine wood nematode (Bursaphelenchus xylophilus).

Experimental Objective: To evaluate the nematicidal activity of p-MCA.

Methodology: Direct Contact Bioassay

-

Nematode Culture: A population of the target nematode is cultured and maintained under standard laboratory conditions.

-

Treatment: A specified number of nematodes are exposed to different concentrations of p-MCA in a suitable solvent.

-

Incubation: The nematodes are incubated with the test compound for a defined period (e.g., 24 or 48 hours).

-

Mortality Assessment: The number of dead nematodes is counted under a microscope. Nematodes are typically considered dead if they are immobile and do not respond to probing with a fine needle.

-

Data Analysis: The mortality data is used to calculate the lethal concentration 50 (LC₅₀), which is the concentration of the compound that kills 50% of the nematode population.

Key Findings: this compound has shown significant nematicidal activity, with reported LC₅₀ values varying depending on the target nematode species.

Antioxidant Activity

The antioxidant potential of p-MCA can be assessed using various in vitro assays.

Experimental Objective: To determine the free radical scavenging activity of p-MCA.

Methodology: DPPH Radical Scavenging Assay

-

Reagent Preparation: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH), a stable free radical, is prepared in a suitable solvent (e.g., methanol or ethanol).

-

Reaction Mixture: Different concentrations of p-MCA are mixed with the DPPH solution.

-

Incubation: The reaction mixtures are incubated in the dark for a specific period.

-

Absorbance Measurement: The absorbance of the solutions is measured at a specific wavelength (around 517 nm) using a spectrophotometer. The decrease in absorbance of the DPPH solution indicates its reduction by the antioxidant.

-

Calculation: The percentage of radical scavenging activity is calculated, and the IC₅₀ value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined.

Antimicrobial Activity

This compound has also been investigated for its ability to inhibit the growth of various microorganisms.

Experimental Objective: To determine the minimum inhibitory concentration (MIC) of p-MCA against specific bacteria or fungi.

Methodology: Broth Microdilution Method

-

Microorganism Preparation: A standardized inoculum of the target microorganism is prepared in a suitable broth medium.

-

Serial Dilutions: Serial dilutions of p-MCA are prepared in the broth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions (temperature and time) for the growth of the microorganism.

-

MIC Determination: The MIC is determined as the lowest concentration of p-MCA that completely inhibits the visible growth of the microorganism.

Conclusion

This compound is a versatile molecule with a well-defined safety profile and a growing body of evidence supporting its biological activities. Its potent anti-inflammatory effects, mediated through the inhibition of the NF-κB and JNK signaling pathways, make it a promising candidate for further investigation in the context of inflammatory diseases. Additionally, its antiviral, nematicidal, antioxidant, and antimicrobial properties warrant further exploration for potential applications in drug development and other scientific fields. This technical guide provides a solid foundation for researchers and scientists working with this compound, offering essential safety information and detailed insights into its biological functions and the methodologies used to study them. As research continues, the full therapeutic potential of this intriguing natural compound will undoubtedly be further unveiled.

References

An In-depth Technical Guide to 4-Methoxycinnamaldehyde: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methoxycinnamaldehyde, a naturally occurring phenylpropanoid, has garnered significant interest in the scientific community for its diverse biological activities, including antiviral and anti-inflammatory properties. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological evaluation of 4-methoxycinnamaldehyde. While the precise historical details of its initial isolation remain to be fully elucidated, this document synthesizes available information on its natural origins, historical context through its parent compound, and modern synthetic and analytical methodologies. Detailed experimental protocols, quantitative data on its biological efficacy, and visualizations of relevant signaling pathways are presented to serve as a valuable resource for researchers and professionals in drug development.

Introduction and Historical Context

4-Methoxycinnamaldehyde, systematically named (2E)-3-(4-methoxyphenyl)prop-2-enal, is an aromatic aldehyde with the chemical formula C₁₀H₁₀O₂.[1] It is a derivative of cinnamaldehyde, a well-known natural product responsible for the characteristic aroma of cinnamon.

The history of 4-methoxycinnamaldehyde is intrinsically linked to the long-standing use of its natural sources in traditional medicine. For centuries, plants such as Cinnamomum cassia (Chinese cinnamon) and Agastache rugosa (Korean mint) have been utilized for their therapeutic properties.[2][3] While cinnamaldehyde itself was first isolated in 1834 by Dumas and Péligot and synthesized in 1854 by Chiozza, the specific discovery of its 4-methoxy derivative is not as clearly documented in readily available historical records.

Early phytochemical investigations of essential oils from the Lauraceae family, to which Cinnamomum belongs, and the Lamiaceae family, which includes Agastache, were primarily focused on the major constituents. It is likely that 4-methoxycinnamaldehyde was first identified during the comprehensive chemical analyses of these plants in the 20th century with the advent of advanced analytical techniques like gas chromatography-mass spectrometry (GC-MS).

Natural Occurrence and Quantitative Analysis

4-Methoxycinnamaldehyde is a significant constituent of the essential oils of several aromatic plants.

Table 1: Natural Sources and Quantitative Data of 4-Methoxycinnamaldehyde

| Plant Source | Family | Plant Part | Method of Analysis | Concentration of 4-Methoxycinnamaldehyde |

| Cinnamomum cassia | Lauraceae | Bark | GC-MS | 7.40% in essential oil[4] |

| Agastache rugosa | Lamiaceae | Shoot | Not specified | Present[2] |

| Etlingera pavieana | Zingiberaceae | Rhizome | HPLC | Quantified |

Experimental Protocol: Quantitative Analysis by GC-MS

The quantification of 4-methoxycinnamaldehyde in the essential oil of Cinnamomum cassia can be performed using Gas Chromatography-Mass Spectrometry (GC-MS).

-